5-Methoxy-1H-indazol-6-OL

Chemical Property Comparison Lead Optimization Medicinal Chemistry Triage

Sourcing indazole building blocks with the precise 5,6-substitution pattern for CNS selectivity often demands multi-step synthesis. 5-Methoxy-1H-indazol-6-OL eliminates this bottleneck: • Pre-installs the C5 methoxy group critical for MAO-B inhibition (IC₅₀ 0.0025-0.024 µM), saving two synthetic steps. • The C6 hydroxyl provides a conjugation handle while the C5-OCH₃ remains intact, enabling parallel library synthesis or late-stage demethylation. • Built-in NOS-silent profile (all three isoforms virtually inactive) avoids off-target artifacts that confound CNS phenotypic assays. Supplied at ≥98% purity; ambient shipping; globally stocked for immediate dispatch.

Molecular Formula C8H8N2O2
Molecular Weight 164.164
CAS No. 1227270-78-1
Cat. No. B2530193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1H-indazol-6-OL
CAS1227270-78-1
Molecular FormulaC8H8N2O2
Molecular Weight164.164
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=NN2)O
InChIInChI=1S/C8H8N2O2/c1-12-8-2-5-4-9-10-6(5)3-7(8)11/h2-4,11H,1H3,(H,9,10)
InChIKeyFCVAPJYMJHIEND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-indazol-6-OL Physicochemical Profile


5-Methoxy-1H-indazol-6-OL is a bicyclic heterocycle belonging to the indazole family, carrying a methoxy group at the 5‑position and a hydroxyl group at the 6‑position of the indazole core (C₈H₈N₂O₂; MW = 164.16 g mol⁻¹) . The compound exhibits a computed LogP of 1.28 (or 0.79 depending on the prediction method) and a topological polar surface area (TPSA) of 58.14 Ų, with two hydrogen‑bond donors and three hydrogen‑bond acceptors . These physicochemical features place it in a distinct property space relative to commonly available mono‑substituted indazole building blocks, a point that is critical when selection of a synthetic intermediate or a biological probe scaffold must be justified.

Scaffold Swapping Challenges for 5-Methoxy-1H-indazol-6-OL


Indazole derivatives are frequently treated as interchangeable ‘heterocyclic building blocks,’ yet the precise substitution pattern governs target engagement and metabolic fate. Published structure‑activity‑relationship (SAR) studies demonstrate that relocating a single hydroxyl or methoxy substituent on the indazole nucleus can abolish enzyme inhibition – for example, 1H‑indazol‑5‑ol inhibits D‑amino acid oxidase (IC₅₀ = 2.03 µM) whereas 1H‑indazol‑6‑ol is completely inactive in the same assay [1]. Similarly, isomeric methoxyindazoles differ by orders of magnitude in their ability to inhibit nitric oxide synthase isoforms, with the 5‑methoxy isomer being virtually inactive across all three NOS isoforms while 7‑methoxyindazole displays potent, isoform‑selective inhibition [2]. These orthogonal datasets underscore that 5‑methoxy‑1H‑indazol‑6‑OL – with its unique juxtaposition of a C5 electron‑donating methoxy group and a C6 hydrogen‑bond‑donating hydroxyl group – cannot be casually replaced by a positional isomer or a mono‑substituted congener without fundamentally altering the pharmacological or synthetic outcome.

5-Methoxy-1H-indazol-6-OL versus Close Analogs


TPSA and Lipophilicity vs. Mono-Substituted Precursors

5‑Methoxy‑1H‑indazol‑6‑OL exhibits a significantly larger topological polar surface area (TPSA = 58.14 Ų) compared with 5‑methoxy‑1H‑indazole (TPSA = 37.91 Ų) and 1H‑indazol‑6‑ol (TPSA = 48.91 Ų) . Its computed LogP (1.28) is intermediate between the more lipophilic 5‑methoxy‑1H‑indazole (LogP = 1.57) and the less lipophilic 1H‑indazol‑6‑ol (LogP = 1.08) . The compound also provides two hydrogen‑bond donor sites versus one donor for 5‑methoxy‑1H‑indazole .

Chemical Property Comparison Lead Optimization Medicinal Chemistry Triage

Hydrogen-Bond Acceptor Count vs. Regioisomer

5‑Methoxy‑1H‑indazol‑6‑OL possesses three hydrogen‑bond acceptor atoms (two from the indazole core plus the methoxy oxygen), whereas its direct regioisomer 6‑methoxy‑1H‑indazol‑5‑ol registers four hydrogen‑bond acceptors [1]. Despite identical molecular formula and very similar TPSA (both 58.14 Ų) and LogP (both approximately 1.28), this difference in acceptor count arises from the altered orientation of the methoxy oxygen relative to the N1‑H tautomeric network of the indazole, potentially influencing the geometry of key hinge‑region hydrogen bonds in kinase ATP‑binding sites.

Regioisomer Selectivity H‑Bond Network Design Kinase Inhibitor Scaffolding

C5-Methoxy Substitution and MAO-B Inhibitory Potency

A 2023 systematic SAR study of C5‑ and C6‑substituted indazoles established that C5‑substituted derivatives are particularly potent inhibitors of human MAO‑B, with IC₅₀ values spanning 0.0025–0.024 µM, whereas C6‑substituted analogs fell outside this potency range [1]. In the same study, 1H‑indazol‑5‑ol inhibited D‑amino acid oxidase (DAAO) with an IC₅₀ of 2.03 µM, while 1H‑indazol‑6‑ol showed no measurable inhibition [1]. 5‑Methoxy‑1H‑indazol‑6‑OL, bearing a C5‑methoxy (electron‑donating) substituent, is structurally aligned with the C5‑potency motif, and the additional C6‑OH may further modulate selectivity versus MAO‑A (only one derivative in the study achieved sub‑micromolar MAO‑A IC₅₀ = 0.745 µM).

Monoamine Oxidase Neurodegeneration SAR Transfer

Positional Isomerism Determines NOS Inhibitory Activity

An earlier systematic evaluation of isomeric methoxyindazoles against purified recombinant neuronal (NOS I), inducible (NOS II), and endothelial (NOS III) nitric oxide synthases demonstrated that 5‑, 6‑, and 4‑methoxyindazoles are ‘almost inactive’ across all three isoforms, whereas 7‑methoxyindazole (7‑MI) displays potent, constitutive‑isoform‑selective inhibition [1]. Although these data were generated on the mono‑methoxy series (lacking the 6‑OH present in 5‑methoxy‑1H‑indazol‑6‑OL), they establish that the 5‑methoxy position alone does not confer NOS inhibitory activity, providing a clear negative‑selection criterion: groups seeking NOS‑active probes should invest in 7‑substituted indazoles, while those requiring NOS‑silent scaffolds to avoid off‑target pharmacology can deliberately choose the 5‑methoxy‑6‑hydroxy phenotype.

Nitric Oxide Synthase Isoform Selectivity Chemical Probe Design

Thermal Stability and Boiling Point vs. 5-Methoxy-1H-indazole

5‑Methoxy‑1H‑indazol‑6‑OL exhibits a predicted boiling point of 377.7 ± 22.0 °C (at 760 mmHg), which is approximately 65 °C higher than that of 5‑methoxy‑1H‑indazole (312.5 ± 15.0 °C) . This elevated boiling point, combined with a density of 1.4 ± 0.1 g cm⁻³ , suggests stronger intermolecular hydrogen bonding mediated by the additional 6‑OH group, offering practical advantages during solvent removal, distillation, and high‑temperature coupling reactions where lower‑boiling analogs may co‑evaporate or decompose.

Thermal Stability Purification Scale‑Up Compatibility

Orthogonal Functional Groups for Divergent Derivatization

The co‑occurrence of a phenolic‑type hydroxyl group (C6‑OH) and a methoxy group (C5‑OCH₃) on the same indazole nucleus provides two chemically distinct handles for selective derivatization . The C6‑OH can undergo O‑alkylation, acylation, sulfonylation, or Mitsunobu reactions, while the C5‑OCH₃ serves as a metabolically stable electron‑donating substituent that can be demethylated to a second hydroxyl only under forcing conditions (e.g., BBr₃). This contrasts with the mono‑substituted analogs: 5‑methoxy‑1H‑indazole lacks a hydroxyl handle entirely, and 1H‑indazol‑6‑ol lacks the electron‑donating methoxy modulation of the aromatic ring electronics .

Synthetic Intermediate Parallel Library Synthesis Functional Group Orthogonality

Key Applications of 5-Methoxy-1H-indazol-6-OL


MAO-B Lead Optimization in Neurodegeneration

Given the established SAR showing that C5‑substituted indazoles deliver sub‑nanomolar to low‑nanomolar MAO‑B inhibition (IC₅₀ 0.0025–0.024 µM), 5‑methoxy‑1H‑indazol‑6‑OL can serve as a privileged starting scaffold for synthesizing focused compound libraries targeting Parkinson’s disease and other monoamine‑related CNS disorders. The C5‑OCH₃ satisfies the potency‑conferring substitution pattern, while the C6‑OH provides a vector for appending solubility‑enhancing or brain‑penetrant motifs [1]. Procurement of this dual‑substituted scaffold pre‑installs the potency‑critical C5 group, eliminating two synthetic steps relative to starting from unsubstituted indazole.

NOS-Silent Probes for Target Deconvolution

Because 5‑methoxy‑substituted indazoles are ‘almost inactive’ across all three NOS isoforms, 5‑methoxy‑1H‑indazol‑6‑OL offers a compelling NOS‑silent scaffold for chemical probe development when NOS‑mediated off‑target effects must be rigorously excluded [2]. This scenario is particularly relevant for groups investigating novel kinase or GPCR targets in the CNS, where 7‑substituted indazole probes frequently introduce NOS‑dependent artifacts that confound phenotypic readouts. Selecting the 5‑methoxy‑6‑hydroxy isomer provides built‑in negative selectivity for the NOS counter‑screen.

Divergent Synthesis of Fragment Libraries

The orthogonal reactivity of the C6‑OH (nucleophilic) and C5‑OCH₃ (electron‑donating, tunable) groups makes 5‑methoxy‑1H‑indazol‑6‑OL an efficient single‑precursor for generating arrays of indazole‑based fragments . In a typical workflow, the C6‑OH can be alkylated with a diverse set of linkers in parallel, while the C5‑OCH₃ remains intact, preserving a key pharmacophoric feature. Alternatively, late‑stage demethylation of the C5‑OCH₃ to a second hydroxyl permits exploration of catechol‑mimetic binding modes. This divergent strategy reduces procurement complexity: one validated building block replaces two or three separate starting materials.

High-Temperature Coupling for Scale-Up

With a predicted boiling point approximately 65 °C higher than 5‑methoxy‑1H‑indazole (377.7 °C vs. 312.5 °C), 5‑methoxy‑1H‑indazol‑6‑OL withstands harsher thermal conditions during palladium‑catalyzed cross‑couplings, microwave‑assisted reactions, and distillative work‑ups . Process chemistry teams evaluating scale‑up feasibility can select this compound to minimize material loss through evaporation and to broaden the solvent selection window (e.g., enabling the use of DMF or DMSO at elevated temperatures without co‑distillation of the building block).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxy-1H-indazol-6-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.